2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol
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Description
2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol (2,6-DC-4-DCHP) is a synthetic phenol derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in a variety of chemical reactions, as an inhibitor of certain enzymes, and as a fluorescent probe for imaging. 2,6-DC-4-DCHP has been used in studies ranging from biochemistry to pharmacology and toxicology.
Scientific Research Applications
Sulfonation and Sulfation Reactions
The chloro- and dichlorophenols, including compounds structurally related to 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, undergo sulfonation reactions with sulfuric acid and SO3 in various solvents. The distribution of sulfonic acid isomers is mainly determined by the ortho- and para-directing effects of the hydroxy substituent, highlighting the chemical reactivity and synthesis pathways of chlorinated phenols (Wit & Cerfontain, 2010).
Applications in Material Science
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone) block copolymers with fluorenyl groups, potentially including derivatives of 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, have been synthesized and show promising properties for fuel cell applications. These polymers exhibit high proton conductivity and mechanical strength, indicating their utility in the development of efficient and durable fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Biological and Therapeutic Applications
Potential Therapeutic Agents
Derivatives of 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol have been synthesized and evaluated for biological activities. Some derivatives exhibit considerable inhibitory activity against α-glucosidase enzyme, indicating potential therapeutic applications of these compounds (Abbasi et al., 2019).
Photodegradation of Pollutants
Compounds structurally similar to 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, such as water-soluble porphyrins, have been studied for their photodegradation efficiency of phenols. These studies provide insights into the potential environmental applications of these compounds in treating and managing pollution (Monteiro et al., 2005).
properties
IUPAC Name |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDJTJGFHTVGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308190 |
Source
|
Record name | NSC202669 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol | |
CAS RN |
30609-79-1 |
Source
|
Record name | NSC202669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC202669 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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